

Technical Guide: Structure Elucidation of -(4-Bromobenzyl)-N-methylglycine

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Compound of Interest

Compound Name: *[(4-Bromo-benzyl)-methyl-amino]-acetic acid*

Cat. No.: *B11732594*

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Executive Summary & Synthetic Context

The target molecule,

-(4-bromobenzyl)-N-methylglycine (1), is a tertiary amine featuring a carboxylic acid tail and a para-brominated aromatic ring. Its structural verification requires a multi-modal approach to confirm three key features:

- The
-Methylation state (differentiating from the secondary amine precursor).
- The Integrity of the carboxylic acid (vs. ester or alcohol).
- The Para-substitution pattern on the aromatic ring.

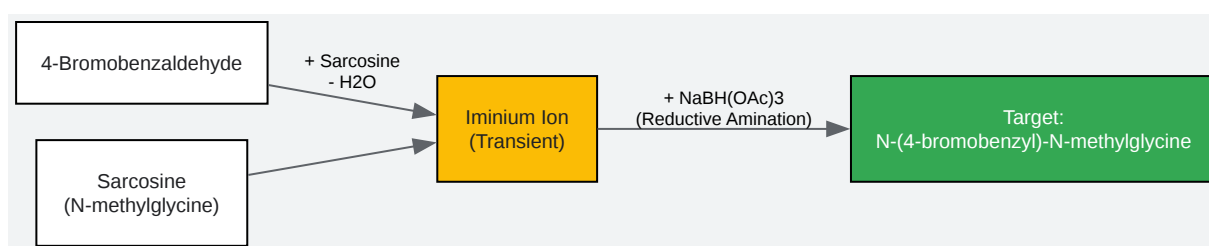
Synthetic Route (Context for Impurities)

To understand potential contaminants during elucidation, we must consider the synthesis. The most robust route is the Reductive Amination of 4-bromobenzaldehyde with sarcosine (N-

methylglycine), using sodium triacetoxyborohydride (STAB) as the reducing agent.

Key Impurities to Rule Out:

- 4-Bromobenzyl alcohol: From over-reduction of the aldehyde.
- -(4-bromobenzyl)glycine: Resulting from demethylation or impurity in sarcosine.
- Tertiary Amine N-Oxides: If workup involved vigorous oxidation.



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Figure 1: Reductive amination pathway for the synthesis of the target compound.

Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry provides the first confirmation of the molecular formula () and the presence of the bromine atom.

Experimental Logic[1]

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode () or Negative Mode (). Negative mode is often preferred for carboxylic acids to avoid suppression.
- Bromine Pattern: Bromine exists as two isotopes, (50.7%) and (49.3%). This creates a distinctive 1:1 doublet in the molecular ion cluster.

Data Interpretation

| Ion | m/z (Theoretical) | Observation | Structural Inference |
|----------|-------------------|-------------|--|
| | 258.0 / 260.0 | 1:1 Ratio | Confirms presence of one Bromine atom. |
| Fragment | ~169 / 171 | | Tropylium-like cation; confirms 4-bromobenzyl core. |
| Fragment | ~90 | | Loss of benzyl group; confirms N-methylglycine tail. |

Critical Check: If the mass spectrum shows a cluster at M, M+2, M+4 (1:2:1), you have accidentally dialkylated the nitrogen (bis-alkylation), a common error if using benzyl bromide instead of reductive amination.

Infrared Spectroscopy (IR): Functional Group Analysis

IR is used primarily to confirm the oxidation state of the carbonyl group and the absence of N-H stretches (confirming the tertiary amine).

Key Absorptions

- Carboxylic Acid (): Broad band from 2500–3300 cm^{-1} . This "bearded" shape often obscures C-H stretches.
- Carbonyl ()

-): Strong peak at 1700–1725 cm^{-1} .
- Differentiation: An ester would appear higher ($\sim 1735\text{-}1750\text{ cm}^{-1}$); a carboxylate salt (if improperly acidified) would appear as two bands at $\sim 1550/1400\text{ cm}^{-1}$.
 - Amine (

): Absent. The lack of a sharp peak $\sim 3300\text{-}3400\text{ cm}^{-1}$ confirms the nitrogen is fully substituted (tertiary).
 - Aromatic (

): $\sim 1480, 1590\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR is the gold standard for establishing the connectivity of the N-Methyl, Benzylic, and Glycine protons.

A. Proton NMR (^1H NMR)

Solvent: DMSO-

is recommended over CDCl_3

to prevent zwitterion formation and ensure solubility of the amino acid.

| Shift (, ppm) | Multiplicity | Integral | Assignment | Logic & Causality |
|----------------|---------------|----------|------------|--|
| 12.0 - 12.5 | Broad Singlet | 1H | COOH | Exchangeable carboxylic acid proton. Disappears with shake. |
| 7.52 | Doublet (Hz) | 2H | Ar-H (3,5) | Ortho to Bromine. Deshielded by inductive effect of Br. |
| 7.28 | Doublet (Hz) | 2H | Ar-H (2,6) | Ortho to Alkyl group. Typical AA'BB' system for para-substitution. |
| 3.65 | Singlet | 2H | Ar-N | Benzylic protons. Shifted downfield by aromatic ring and nitrogen. |
| 3.22 | Singlet | 2H | N-COOH | Glycine methylene. Distinct from benzylic due to carbonyl proximity. |
| 2.28 | Singlet | 3H | N- | Diagnostic: Confirms N-methylation. If this is absent, you have the |

secondary
amine.

Self-Validating Check: The integration ratio must be 2:2:2:2:3 (Ar:Ar:Bz:Gly:Me). Any deviation suggests a mixture of the acid and its salt or impurities.

B. Carbon NMR (NMR)

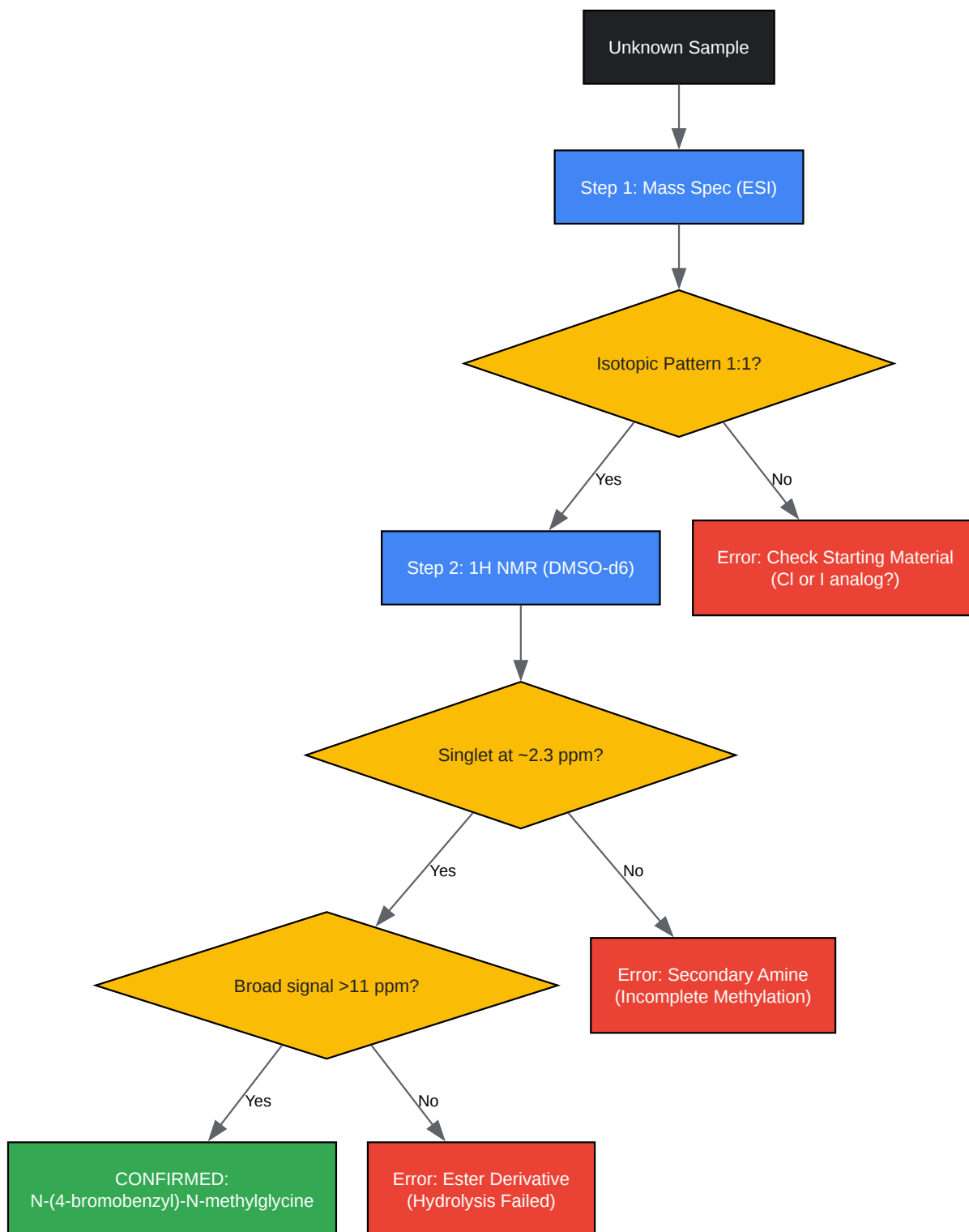
Confirms the carbon skeleton and symmetry.

- Carbonyl ():
): ~172 ppm.
- Aromatic C-Br ():
): ~120 ppm (Shielded due to heavy atom effect/resonance).
- Aromatic C-N ():
): ~138 ppm.
- Aromatic CH (&):
): Two intense peaks ~131 ppm and ~129 ppm.
- Benzylic ():
): ~58 ppm.
- Glycine ():
): ~55 ppm.

- Methyl ():
): ~41 ppm.

Elucidation Logic & Workflow

The following diagram illustrates the decision-making process to confirm the structure and rule out common side-products.



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Figure 2: Structural elucidation logic tree for verifying the target compound.

Experimental Protocols

Protocol A: Analytical HPLC-MS

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).
- Expectation: A single peak at
min (depending on flow) with m/z 258/260.

Protocol B: NMR Sample Preparation

- Weigh 10–15 mg of the dried solid into a clean vial.
- Add 0.6 mL of DMSO-
. (Avoid
if the compound is a zwitterion, as solubility will be poor and peaks broad).
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a cotton plug if any particulate remains (particulates cause line broadening).
- Acquire 16 scans for
and 1024 scans for
.

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